N-(2-hydroxyoctadecanoyl)-hydroxysphinganine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceramide AP can be synthesized through several chemical pathways. One common method involves the sphingolipid metabolic pathway, where sphingosine is acylated with a fatty acid . Another method includes acid esterification and acylation reactions . The synthetic process typically involves the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of Ceramide AP often involves the extraction and purification from natural sources such as animal skin or vegetable oils . The extracted ceramides are then subjected to further purification processes to isolate Ceramide AP. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ceramide AP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Ceramide AP can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated ceramides .
Scientific Research Applications
Ceramide AP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Ceramide AP is used as a model compound to study lipid interactions and membrane dynamics.
Biology: In biological research, it is used to investigate cell signaling pathways and the role of ceramides in cellular processes.
Medicine: Ceramide AP is extensively studied for its therapeutic potential in treating skin disorders such as atopic dermatitis, psoriasis, and eczema
Mechanism of Action
Ceramide AP exerts its effects by integrating into the lipid bilayers of the skin, thereby enhancing the barrier function and preventing transepidermal water loss . It interacts with molecular targets such as protein kinase C zeta and protein phosphatase 2A, which are involved in cellular signaling pathways . These interactions help regulate cell growth, differentiation, and apoptosis, contributing to the overall health and function of the skin .
Comparison with Similar Compounds
Ceramide AP is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:
Ceramide NP: Known for its role in maintaining skin hydration and barrier function.
Ceramide EOP: Often used in formulations for dry and sensitive skin.
Ceramide AS: Known for its anti-inflammatory properties.
Uniqueness of Ceramide AP: What sets Ceramide AP apart is its specific structure, which includes a hydroxyl group that enhances its ability to retain moisture and improve skin barrier function . This makes it particularly effective in skincare formulations aimed at treating dry and damaged skin.
Properties
CAS No. |
212070-45-6 |
---|---|
Molecular Formula |
C36H73NO5 |
Molecular Weight |
600.0 g/mol |
IUPAC Name |
2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C36H73NO5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(40)36(42)37-32(31-38)35(41)33(39)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h32-35,38-41H,3-31H2,1-2H3,(H,37,42)/t32-,33+,34?,35-/m0/s1 |
InChI Key |
BBAFBDLICMHBNU-MFZOPHKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
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